3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine
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Description
3-(3,4-dimethylphenyl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyridazine is a useful research compound. Its molecular formula is C22H23N5O and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications
Development and Target Identification
Macozinone, closely related to the chemical structure , has been under investigation for its potential in treating tuberculosis (TB). This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for the synthesis of arabinan polymers in the cell wall of Mycobacterium tuberculosis. Optimism surrounds its development towards efficient TB drug regimens, based on pilot clinical study results (Makarov & Mikušová, 2020).
Piperazine Derivatives in Therapeutic Use
Piperazine derivatives, integral to the compound's structure, play a significant role in drug design due to their presence in numerous drugs across various therapeutic categories, including antipsychotic, antihistamine, and antidepressant medications. Research on piperazine compounds has been intense, reflecting their broad potential. Modifying the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resulting molecules, suggesting a flexible approach to drug discovery (Rathi et al., 2016).
Metabolism and Toxicity
Understanding the metabolism and potential toxicity of compounds structurally similar to (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(pyridin-2-yl)methanone is crucial for clinical and forensic implications. For example, arylpiperazine derivatives, including this compound, undergo extensive metabolism involving cytochrome P450 enzymes, leading to various metabolites. These metabolites are essential for understanding the compound's pharmacological and toxicological profile, as well as its dose-response variability (Caccia, 2007).
Synthesis and Biological Activity
The synthesis and biological activities of pyridopyridazine derivatives, which share a core structure with the chemical , have been extensively reviewed. These derivatives exhibit a wide range of biological activities, including antitumor, antibacterial, analgesic, and diuretic properties. They are recognized as selective inhibitors for phosphodiesterases and possess potential as GABA-A receptor ligands. The diversity of biological activities underscores the importance of further research into compounds containing the pyridopyridazine scaffold (Wojcicka & Nowicka-Zuchowska, 2018).
Properties
IUPAC Name |
[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-16-6-7-18(15-17(16)2)19-8-9-21(25-24-19)26-11-13-27(14-12-26)22(28)20-5-3-4-10-23-20/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOQTGWWGUUCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.